molecular formula C21H29NO6 B13104952 1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate

1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate

Cat. No.: B13104952
M. Wt: 391.5 g/mol
InChI Key: OSJJIXUEKINNCO-UHFFFAOYSA-N
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Description

1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound characterized by its unique spiro structure, which involves a chroman and pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chroman ring: This can be achieved through a cyclization reaction involving an appropriate phenol and an aldehyde under acidic conditions.

    Spirocyclization: The chroman intermediate is then reacted with a pyrrolidine derivative to form the spiro compound. This step often requires a strong base and a suitable solvent.

    Functional group modifications: The tert-butyl, ethyl, and methoxy groups are introduced through standard organic reactions such as alkylation and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the dicarboxylate moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-4,3’-pyrrolidine] derivatives: These compounds share the spiro structure and may have similar chemical properties.

    Tert-butyl and ethyl substituted compounds: These compounds have similar alkyl groups, which can influence their reactivity and biological activity.

Uniqueness

1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H29NO6

Molecular Weight

391.5 g/mol

IUPAC Name

1-O'-tert-butyl 3-O'-ethyl 8-methoxyspiro[2,3-dihydrochromene-4,4'-pyrrolidine]-1',3'-dicarboxylate

InChI

InChI=1S/C21H29NO6/c1-6-26-18(23)15-12-22(19(24)28-20(2,3)4)13-21(15)10-11-27-17-14(21)8-7-9-16(17)25-5/h7-9,15H,6,10-13H2,1-5H3

InChI Key

OSJJIXUEKINNCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC12CCOC3=C2C=CC=C3OC)C(=O)OC(C)(C)C

Origin of Product

United States

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